

Synthesis of 4-lodobutanal from Cyclobutanol: A Proposed Technical Guide

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Compound of Interest		
Compound Name:	4-lodobutanal	
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Disclaimer: The direct, one-pot synthesis of **4-iodobutanal** from cyclobutanol is not a well-documented transformation in existing chemical literature. This guide, therefore, presents a plausible multi-step synthetic pathway based on established and analogous chemical reactions. The experimental protocols provided are derived from literature procedures for similar transformations and may require optimization for this specific synthetic route.

Introduction

4-lodobutanal is a valuable bifunctional molecule containing both a reactive aldehyde and a primary iodide. This combination makes it a useful building block in organic synthesis, particularly for the introduction of a four-carbon chain with orthogonal reactivity at each end. Its applications can be found in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This technical guide outlines a proposed three-stage synthesis of **4-iodobutanal** starting from the readily available cyclobutanol. The proposed route involves:

- Ring-Opening of Cyclobutanol: An acid-catalyzed hydrolysis to yield 1,4-butanediol.
- Selective Mono-iodination of 1,4-Butanediol: A two-step process involving the protection of one hydroxyl group, iodination of the other, and subsequent deprotection to yield 4iodobutan-1-ol.



Oxidation of 4-iodobutan-1-ol: A mild oxidation to afford the target 4-iodobutanal.

Proposed Synthetic Pathway

The overall proposed transformation is depicted in the workflow below:

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